molecular formula C12H18N4O4 B14384470 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine CAS No. 88618-17-1

4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine

Cat. No.: B14384470
CAS No.: 88618-17-1
M. Wt: 282.30 g/mol
InChI Key: FAAQOLDTGQLSSP-UHFFFAOYSA-N
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Description

4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine is an organic compound characterized by the presence of two nitro groups and two propylamine groups attached to a benzene ring

Preparation Methods

The synthesis of 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine typically involves the nitration of 1,3-diaminobenzene followed by the introduction of propyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring. The subsequent alkylation with propyl halides in the presence of a base such as potassium carbonate leads to the formation of the desired compound .

Chemical Reactions Analysis

4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, electron transfer, and nucleophilic attacks. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

88618-17-1

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

4,6-dinitro-1-N,3-N-dipropylbenzene-1,3-diamine

InChI

InChI=1S/C12H18N4O4/c1-3-5-13-9-7-10(14-6-4-2)12(16(19)20)8-11(9)15(17)18/h7-8,13-14H,3-6H2,1-2H3

InChI Key

FAAQOLDTGQLSSP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC

Origin of Product

United States

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